molecular formula C23H23FN2O2S B11600950 (5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11600950
M. Wt: 410.5 g/mol
InChI Key: SXTPGKPIUYCVJL-ZHZULCJRSA-N
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Description

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a fluorobenzyl ether, and a thioxoimidazolidinone core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Attachment of the Fluorobenzyl Ether: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base to form the ether linkage.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinones or ethers.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorobenzyl ether moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23FN2O2S/c24-18-12-10-16(11-13-18)15-28-21-9-5-4-6-17(21)14-20-22(27)26(23(29)25-20)19-7-2-1-3-8-19/h4-6,9-14,19H,1-3,7-8,15H2,(H,25,29)/b20-14-

InChI Key

SXTPGKPIUYCVJL-ZHZULCJRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)F)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)F)NC2=S

Origin of Product

United States

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